(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13463110
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H27N3O |
---|---|
Molecular Weight | 289.4 g/mol |
IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide |
Standard InChI | InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 |
Standard InChI Key | BNANVLOATIXYEH-HOCLYGCPSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N |
SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methylene-linked ethylpropionamide side chain. The stereochemistry is defined by two chiral centers: the (S)-configuration at the pyrrolidine C2 and the α-carbon of the propionamide moiety. The molecular formula is C₁₈H₂₇N₃O, with a calculated molecular weight of 301.43 g/mol.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₈H₂₇N₃O |
Molecular Weight | 301.43 g/mol |
IUPAC Name | (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide |
Chiral Centers | 2 |
Hydrogen Bond Donors | 2 (Amine, Amide) |
Hydrogen Bond Acceptors | 3 (Amide, Pyrrolidine N) |
Stereochemical Significance
The (S)-configuration at both chiral centers influences binding affinity to asymmetric biological targets. For example, enantiomerically pure pyrrolidine derivatives demonstrate enhanced selectivity for G protein-coupled receptors (GPCRs) compared to racemic mixtures . Computational modeling of analogous compounds predicts that the benzyl group stabilizes hydrophobic interactions, while the ethylpropionamide side chain participates in hydrogen bonding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives under acidic conditions.
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Benzylation: Nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃).
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Propionamide Coupling: Reaction of (S)-2-aminopropionic acid with N-ethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt).
Table 2: Example Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrrolidine Formation | HCl (cat.), toluene, reflux, 12 h | 78 |
Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6 h | 85 |
Amide Coupling | EDCI, HOBt, DIPEA, DCM, rt, 24 h | 67 |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.1 ppm), and ethylpropionamide side chain (δ 1.1–1.3 ppm).
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Chiral HPLC: A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 min for the (S,S)-isomer .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs of this compound exhibit affinity for:
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σ-1 Receptors: Involved in neuroprotection and pain modulation.
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Dopamine D₂ Receptors: Implicated in psychiatric disorders.
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Enzymes (e.g., Monoamine Oxidase): Potential antidepressant effects.
Table 3: Comparative Binding Affinities of Analogous Compounds
Compound | σ-1 Receptor (Ki, nM) | D₂ Receptor (Ki, nM) |
---|---|---|
(S)-Pyrrolidine Derivative A | 14.2 ± 1.3 | 230 ± 15 |
(R)-Pyrrolidine Derivative B | 89.4 ± 6.7 | 450 ± 28 |
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility.
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Prodrug Development: Esterification of the amine group to enhance blood-brain barrier penetration.
Challenges and Future Directions
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Stereochemical Purity: Scalable asymmetric synthesis remains a bottleneck; biocatalytic methods using transaminases are under investigation.
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Target Selectivity: Addressing off-target binding to adrenergic receptors through molecular dynamics simulations.
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